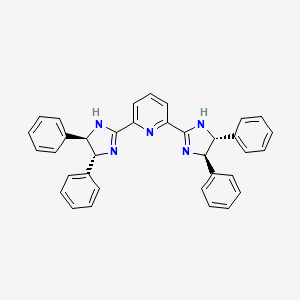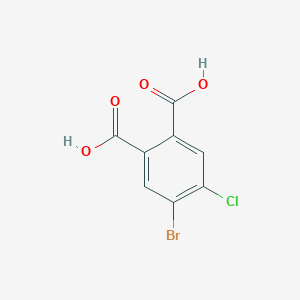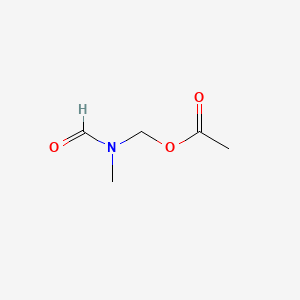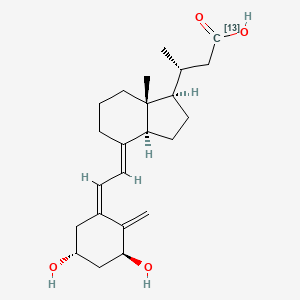
Fmoc-D-His(MBom)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-His(MBom)-OH is an amino acid derivative of the amino acid histidine that is widely used in peptide synthesis and other laboratory experiments. It is a versatile compound that has a wide range of applications in biochemistry and physiology. Fmoc-D-His(MBom)-OH is a derivative of histidine and is composed of a methylbenzyloxycarbonyl (MBom) group attached to the nitrogen atom of the histidine side chain. The MBom group increases the acidity of the histidine side chain by decreasing the pKa of the histidine side chain. This makes Fmoc-D-His(MBom)-OH a useful reagent for peptide synthesis and other laboratory experiments.
作用机制
The mechanism of action of Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH is based on the fact that the Fmoc-D-His(MBom)-OH group decreases the pKa of the histidine side chain. This decreases the acidity of the histidine side chain, which makes it easier to study enzyme-substrate interactions and protein folding. Additionally, the Fmoc-D-His(MBom)-OH group can be used to introduce conformational constraints into proteins, which can be used to study the effects of different conformations on the folding of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH are largely dependent on the application in which it is used. In peptide synthesis, Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH can be used to synthesize peptides that contain histidine residues. In enzyme-substrate interactions, the Fmoc-D-His(MBom)-OH group can be used to decrease the acidity of the histidine side chain, making it easier to study the interactions between the enzyme and the substrate. Additionally, the Fmoc-D-His(MBom)-OH group can be used to introduce conformational constraints into proteins, which can be used to study the effects of different conformations on the folding of proteins.
实验室实验的优点和局限性
The main advantage of Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH is that it can be used to synthesize peptides that contain histidine residues. Additionally, the Fmoc-D-His(MBom)-OH group can be used to decrease the acidity of the histidine side chain, making it easier to study enzyme-substrate interactions and protein folding. The main limitation of Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH is that it is not suitable for use in all laboratory experiments, as the Fmoc-D-His(MBom)-OH group can interfere with the binding of other molecules to the histidine side chain.
未来方向
There are a number of potential future directions for the use of Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH. One potential direction is the development of new peptides that contain histidine residues and can be used in drug discovery and development. Additionally, the Fmoc-D-His(MBom)-OH group could be used to study the effects of different conformations on the folding of proteins. Another potential direction is the use of the Fmoc-D-His(MBom)-OH group to study the effects of different conformations on enzyme-substrate interactions. Additionally, the Fmoc-D-His(MBom)-OH group could be used to create peptide-based drugs that target specific disease states. Finally, the Fmoc-D-His(MBom)-OH group could be used to study the effects of different conformations on the binding of other molecules to the histidine side chain.
合成方法
Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH is synthesized using a two-step process. The first step involves the reaction of the amino acid histidine with the methylbenzyloxycarbonyl (Fmoc-D-His(MBom)-OH) group. This reaction is typically conducted in aqueous solution and requires the use of a base such as sodium hydroxide or potassium hydroxide. The Fmoc-D-His(MBom)-OH group is then attached to the nitrogen atom of the histidine side chain. The second step of the synthesis involves the attachment of the Fmoc group to the nitrogen atom of the histidine side chain. This is typically done using a coupling reagent such as N-hydroxybenzotriazole (HOBt).
科学研究应用
Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH has a wide range of applications in scientific research. It is commonly used in peptide synthesis, as it allows for the synthesis of peptides that contain histidine residues. It is also used in the study of enzyme-substrate interactions, as the Fmoc-D-His(MBom)-OH group increases the acidity of the histidine side chain, making it easier to study the interactions between the enzyme and the substrate. Additionally, Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH is used in the study of protein folding, as the Fmoc-D-His(MBom)-OH group can be used to introduce conformational constraints into proteins.
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)methoxymethyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O6/c1-37-22-12-10-20(11-13-22)16-38-19-33-15-21(31-18-33)14-28(29(34)35)32-30(36)39-17-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-13,15,18,27-28H,14,16-17,19H2,1H3,(H,32,36)(H,34,35)/t28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJYOCFDPUIRQS-MUUNZHRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COCN2C=C(N=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)methoxymethyl]imidazol-4-yl]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[N,N-dibutylbenzenamine], 95%](/img/structure/B6286217.png)

![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)
![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90%](/img/structure/B6286248.png)




